molecular formula C17H18N4O B5118929 2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5872-10-6

2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5118929
CAS No.: 5872-10-6
M. Wt: 294.35 g/mol
InChI Key: ZXZXYKGBOXNTSD-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyridine ring fused with a benzimidazole ring, along with various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under specific conditions . The reaction proceeds through a series of steps including cyclization, substitution, and nitrile formation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-12-11(2)13(10-18)17-20-14-6-4-5-7-15(14)21(17)16(12)19-8-9-22/h4-7,19,22H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXYKGBOXNTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386846
Record name 2-ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5872-10-6
Record name 2-ethyl-1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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